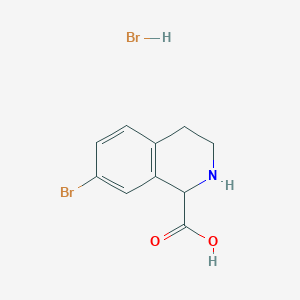

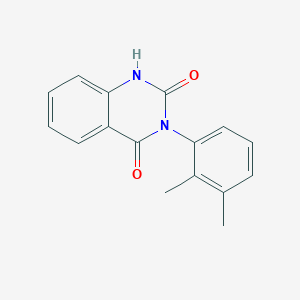

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide" is a brominated derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of biologically active compounds. The presence of the bromine atom and the carboxylic acid group suggests potential reactivity and utility in chemical synthesis, as well as possible biological activity.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been explored in several studies. A rapid synthesis method for 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a structurally similar compound, involves a Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity . Another study describes the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid using a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives has been examined in various studies. For instance, the crystal and molecular structure of a derivative containing the oxazolo[3,4-a]quinoline system was determined using crystallographic and spectroscopic methods, revealing two molecules in the asymmetric unit with slightly different conformations . This information could be relevant for understanding the conformational possibilities of the brominated tetrahydroisoquinoline derivative.

Chemical Reactions Analysis

Brominated hydroxyquinoline has been used as a photolabile protecting group for carboxylic acids, indicating that brominated derivatives can undergo photochemical reactions . Additionally, the synthesis of peptides containing tetrahydroquinoline-2-carboxylic acid suggests that these compounds can be incorporated into larger peptide structures, potentially through reactions such as reductive amination .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated tetrahydroisoquinoline derivatives are not directly discussed in the provided papers. However, the increased solubility and low fluorescence of brominated hydroxyquinoline as a protecting group suggest that brominated derivatives may have favorable solubility and optical properties for certain applications . The presence of a carboxylic acid group also implies that the compound could exhibit acidic properties and form salts with bases.

Case Studies

Several studies have investigated the biological effects of tetrahydroisoquinoline derivatives. For example, some derivatives were found to transiently increase locomotor activity in mice and were detected in the brain after administration, suggesting a potential physiological role . Another study identified tetrahydroisoquinoline-3-carboxylic acid diamides that increase chloride transport in cells expressing mutant CFTR protein, which could have implications for cystic fibrosis treatment .

Applications De Recherche Scientifique

- Natural Product Chemistry and Synthesis

- Compounds including brominated 1,2,3,4-tetrahydroisoquinolines have been isolated from the red alga Rhodomela confervoides. These compounds, through complex synthesis processes, showcase the significance of marine-derived natural products in drug discovery and chemical biology (Ma et al., 2007).

- Chemical Synthesis and Methodology

- Efficient synthesis methods for brominated tetrahydroisoquinolines, including 7-bromo-1,2,3,4-tetrahydroisoquinoline, have been described. These methodologies are crucial for synthesizing complex molecules used in medicinal chemistry and other fields (Zlatoidský & Gabos, 2009).

- Photolabile Protecting Groups

- Brominated hydroxyquinoline, closely related to the compound , has been used as a photolabile protecting group for carboxylic acids, demonstrating high efficiency and potential for in vivo use, illustrating its utility in biochemistry and molecular biology (Fedoryak & Dore, 2002).

- Organic Synthesis and Medicinal Chemistry

- The compound and its derivatives are pivotal in the synthesis of various molecules, including those with potential medicinal applications. For instance, the synthesis of halofuginone hydrobromide, an anti-coccidial drug, involves derivatives of tetrahydroisoquinoline, demonstrating the compound's relevance in pharmaceutical chemistry (Zhang et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2.BrH/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7;/h1-2,5,9,12H,3-4H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOWLVLETMPXEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=CC(=C2)Br)C(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2344680-76-6 |

Source

|

| Record name | 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-pyrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B3010319.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3010321.png)

![2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010326.png)

![N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide](/img/structure/B3010329.png)

![Methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate](/img/structure/B3010340.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3010341.png)